N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide
Description
Properties
IUPAC Name |
5-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrFN6O2/c21-14-3-1-2-13(8-14)19-24-18(30-26-19)10-27-20(29)17-9-16(25-28(17)11-23-27)12-4-6-15(22)7-5-12/h1-9,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHFWNRZHCSNLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrFN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with a halogenated nicotinamide.
Substitution with Methylsulfonylamino Group: The methylsulfonylamino group is typically introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine.
Attachment of the 3-Methylbutyl Side Chain: The final step involves the alkylation of the amide nitrogen with a 3-methylbutyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
Biology
- Biological Activity : The nicotinamide core suggests potential biological activity. Research indicates that it may interact with enzymes like sirtuins, which are involved in cellular regulation and aging.
- Case Study : A study demonstrated that derivatives of this compound could inhibit nitric oxide production in inflammatory models, suggesting anti-inflammatory properties .
Medicine
- Therapeutic Potential : Ongoing research explores its potential as a therapeutic agent for various diseases. Its structural similarity to known therapeutic agents points to possible applications in treating conditions such as diabetes and neurodegenerative diseases.
- Case Study : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, indicating potential anticancer activity .
Anti-inflammatory Effects
Research indicates significant anti-inflammatory properties mediated through the inhibition of nitric oxide production and downregulation of pro-inflammatory cytokines.
Anticancer Activity
The compound has shown promise in inhibiting cancer cell proliferation by inducing apoptosis through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Properties
Preliminary studies suggest antimicrobial activity against certain bacterial strains, although specific efficacy data is still limited.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide involves its interaction with specific molecular targets. The nicotinamide core can interact with enzymes such as sirtuins, which are involved in cellular regulation and aging. The phenoxy group may enhance binding affinity to certain receptors, while the methylsulfonylamino group can modulate the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide, we compare it with structurally related compounds from recent literature (Table 1).
Key Findings and Contrasts
Structural Variations: Sulfonamide vs. Methoxy Groups: The target compound’s methylsulfonylamino group (electron-withdrawing) contrasts with the methoxy group in 3o , which is electron-donating. Amide Side Chains: The 3-methylbutyl chain in the target enhances lipophilicity (predicted logP ≈ 3.5) compared to the smaller N-aryl groups in 3o and 3p . This may improve membrane permeability but reduce aqueous solubility. Heterocyclic Diversity: Compounds like 1202044-46-9 incorporate morpholine-oxadiazole moieties, which introduce hydrogen-bond acceptors absent in the target compound.
Synthetic Approaches: The target compound likely requires sulfonylation of an aniline precursor followed by nucleophilic aromatic substitution or coupling, contrasting with the MnBr₂-mediated reductive transamidation used for 3o and 3p .
Physicochemical Properties: Lipophilicity: The 3-methylbutyl chain in the target confers higher lipophilicity than the morpholine-containing 1202044-46-9 , which may balance solubility via its polar heterocycle.
Research Implications
Biological Activity
N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide, a compound with diverse biological activities, has garnered attention in pharmacological research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₂O₃S
- Molecular Weight : 302.38 g/mol
This compound features a nicotinamide core linked to a phenoxy group with a methylsulfonyl substituent, contributing to its biological activity.
- Anti-inflammatory Effects : Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. These effects are often mediated through the inhibition of nitric oxide (NO) production and the downregulation of pro-inflammatory cytokines in various cell models .
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
- Antimicrobial Properties : Preliminary evaluations suggest that this compound may possess antimicrobial activity against certain bacterial strains, although specific data on its efficacy is limited .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of NO production | |
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results indicated a significant reduction in NO production and pro-inflammatory cytokine levels compared to control groups, highlighting its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Efficacy
In vitro studies demonstrated that this compound effectively inhibited proliferation in breast cancer cell lines. The mechanism involved the activation of apoptotic pathways, leading to increased caspase activity and subsequent cell death. This suggests its potential as a therapeutic agent in cancer treatment.
Case Study 3: Antimicrobial Testing
An evaluation of the antimicrobial properties revealed that the compound exhibited moderate activity against several bacterial strains, although further research is needed to establish its clinical relevance and effectiveness compared to standard antibiotics.
Q & A
Q. What are the key considerations for synthesizing N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide with high purity?
Synthesis typically involves a multi-step route, including:
- Coupling reactions : The nicotinamide core is functionalized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling to attach the phenoxy and methylsulfonylamino groups.
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) and recrystallization (using ethanol or acetonitrile) are critical for achieving >95% purity.
- Characterization : Confirm structure and purity using , , and high-resolution mass spectrometry (HRMS). Pay special attention to the methylsulfonyl group’s stretching vibrations (~1350–1150 cm) in IR spectra .
Q. How does the methylsulfonylamino group influence the compound’s solubility and stability?
- Solubility : The methylsulfonyl group enhances hydrophilicity, but the 3-methylbutyl chain and aromatic rings contribute to moderate solubility in polar aprotic solvents (e.g., DMSO, DMF). Solubility in aqueous buffers is pH-dependent due to the sulfonamide’s weak acidity (pKa ~9–10) .
- Stability : The compound is stable under inert atmospheres but susceptible to hydrolysis in strongly acidic/basic conditions. Store at –20°C in desiccated environments to prevent degradation .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : Assign peaks for the methylsulfonylamino group (δ ~3.0–3.2 ppm for ) and the nicotinamide carbonyl (δ ~168–170 ppm in ).
- Mass Spectrometry : Use HRMS (ESI+) to confirm the molecular ion ([M+H]) and rule out impurities.
- X-ray crystallography : If crystals are obtainable, resolve the 3D structure to confirm regiochemistry of substituents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Modify substituents : Replace the 3-methylbutyl group with shorter/longer alkyl chains to assess effects on membrane permeability.
- Targeted functionalization : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the phenoxy ring to enhance binding to hydrophobic enzyme pockets.
- Assay design : Use enzymatic inhibition assays (e.g., COX-2 or kinase targets) and compare IC values across derivatives. Prioritize compounds with <10 µM activity .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Orthogonal validation : Confirm activity using both cell-based (e.g., viability assays) and biochemical (e.g., recombinant enzyme inhibition) approaches.
- Metabolic stability testing : Incubate the compound with liver microsomes to assess if rapid metabolism explains inconsistent in vivo/in vitro results.
- Structural analysis : Use molecular docking to identify binding poses that correlate with activity trends. For example, steric clashes in certain conformations may reduce potency .
Q. How can researchers identify the molecular targets of this compound?
- Proteomics : Employ affinity chromatography with a biotinylated derivative of the compound to pull down binding proteins from cell lysates.
- Kinase profiling : Screen against a panel of 100+ kinases using ATP-competitive binding assays.
- Transcriptomics : Perform RNA-seq on treated cells to identify pathways modulated by the compound (e.g., NF-κB, MAPK) .
Q. What methodologies assess the compound’s metabolic fate and potential toxicity?
- In vitro metabolism : Use human liver microsomes (HLMs) with NADPH cofactor to identify phase I metabolites (e.g., hydroxylation at the 3-methylbutyl chain).
- Reactive metabolite screening : Trap electrophilic intermediates with glutathione (GSH) and detect adducts via LC-MS/MS.
- Cytotoxicity profiling : Test against primary hepatocytes and renal cells to flag organ-specific toxicity .
Q. How does the compound’s stereochemistry impact its pharmacological profile?
- Chiral separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers.
- Enantioselective assays : Compare the activity of R- and S-enantiomers in target inhibition assays. For example, one enantiomer may exhibit 10-fold higher COX-2 selectivity .
Methodological Best Practices
Q. What analytical techniques validate batch-to-batch consistency in synthesis?
- HPLC-UV/MS : Monitor purity (>98%) and retention time consistency.
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
- Thermogravimetric analysis (TGA) : Ensure residual solvents (e.g., DMF, THF) are <0.1% .
Q. How can researchers mitigate solubility challenges in biological assays?
- Co-solvent systems : Use 0.1–1% DMSO in aqueous buffers.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability.
- Salt formation : Synthesize hydrochloride or sodium salts to improve aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
